2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine
CAS No.: 52018-91-4
Cat. No.: VC18690972
Molecular Formula: C18H19BrN2
Molecular Weight: 343.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52018-91-4 |
|---|---|
| Molecular Formula | C18H19BrN2 |
| Molecular Weight | 343.3 g/mol |
| IUPAC Name | 1-[2-(4-bromophenyl)-1H-indol-3-yl]butan-2-amine |
| Standard InChI | InChI=1S/C18H19BrN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3 |
| Standard InChI Key | VBQVMSNFCANGNB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine features a planar indole scaffold fused to a brominated phenyl ring at the 2-position and an ethylamine side chain at the 3-position. The bromine atom at the para position of the phenyl group enhances electron-withdrawing effects, potentially influencing redox stability and intermolecular interactions. The ethyl substituent on the ethanamine moiety may modulate lipophilicity, affecting blood-brain barrier permeability compared to shorter alkyl chains .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉BrN₂ | |
| Molecular Weight | 343.3 g/mol | |
| Density | ~1.2–1.4 g/cm³ (estimated) | |
| Boiling Point | >300°C (decomposes) | |
| LogP (Octanol-Water) | ~3.5–4.0 (predicted) |
The compound’s high molecular weight and bromine content suggest limited aqueous solubility, necessitating formulation strategies such as salt formation or nanoparticle encapsulation for biomedical use.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine begins with the formylation of 2-(4-bromophenyl)-1H-indole via the Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the 3-carboxaldehyde intermediate . Subsequent reductive amination with ethylamine introduces the ethyl side chain, though reaction conditions (e.g., solvent, temperature, and reducing agents) require optimization to maximize yield and purity.
Table 2: Critical Synthesis Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF, 0–5°C, 2 hr | 60–70 |
| Reductive Amination | Ethylamine, NaBH₃CN, MeOH, reflux | 45–55 |
Industrial-scale production faces challenges in isolating the intermediate aldehyde, which is prone to polymerization under acidic conditions . Solvent selection (e.g., dichloromethane vs. tetrahydrofuran) and catalytic additives (e.g., molecular sieves) are under investigation to improve throughput.
Comparison with Structural Analogs
N-Methyltryptamine (NMT)
NMT (CAS 61-49-4) lacks the bromophenyl and ethyl groups, resulting in lower molecular weight (174.24 g/mol) and higher predicted LogP (2.1 vs. ~3.5–4.0) . These differences likely reduce NMT’s receptor selectivity compared to the target compound, though NMT’s simpler structure facilitates faster blood-brain barrier crossing .
N-Ethyl-N-Methyltryptamine (MET)
MET (CAS 5599-69-9) shares the ethyl moiety but substitutes the bromophenyl group with a hydrogen atom, yielding a molecular weight of 202.30 g/mol . The absence of bromine diminishes MET’s potential for halogen bonding, a critical interaction in many receptor-ligand complexes .
Future Research Directions
-
Receptor Binding Assays: Screen the compound against 5-HT, dopamine, and sigma receptors to identify primary targets.
-
Metabolic Studies: Investigate hepatic metabolism using human microsomes to assess stability and metabolite toxicity .
-
Formulation Development: Explore salt forms (e.g., hydrochloride) to improve solubility for intravenous administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume